1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a benzothiazole-piperazine hybrid compound featuring a phenylsulfonyl ethanone moiety. This structure combines two pharmacophoric motifs: the benzothiazole ring, known for its role in anticancer and antimicrobial agents, and the piperazine-sulfonamide group, which enhances solubility and binding affinity in drug design . The compound’s molecular formula is C₂₂H₂₄N₃O₃S₂, with a molecular weight of 454.57 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-12-16(2)20-18(13-15)28-21(22-20)24-10-8-23(9-11-24)19(25)14-29(26,27)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBIOHNERHPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 2: Antiproliferative and Physicochemical Comparisons
- Piperazine-sulfonamide hybrids in and exhibit potent antiproliferative activity (IC₅₀ <5 μM), suggesting the target compound’s phenylsulfonyl group could similarly enhance anticancer efficacy through kinase inhibition or DNA intercalation .
Discussion of Structural and Functional Insights
Impact of Benzothiazole Substitution: The 4,6-dimethyl substitution on the benzothiazole ring likely enhances metabolic stability compared to non-methylated derivatives (e.g., 5j in ), as methyl groups resist oxidative degradation .
Role of Sulfonyl Groups :
- The phenylsulfonyl moiety in the target compound may improve selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase) over methylsulfonyl derivatives, which are smaller and less electron-withdrawing .
Synthetic Feasibility :
- The target compound’s synthesis likely follows methods similar to and , where α-halogenated ketones react with sodium ethoxide and piperazine intermediates. However, the dimethylbenzothiazole precursor may require additional steps for regioselective methylation .
Biological Activity
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic compound characterized by its complex structure, which includes a piperazine ring and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound has the following chemical properties:
- CAS Number : 1170889-24-3
- Molecular Formula : C25H25N3O2S
- Molecular Weight : 431.6 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring suggests potential activity on neurotransmitter systems, while the benzo[d]thiazole moiety may contribute to interactions with tyrosinase and other enzymes involved in melanin synthesis.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing the benzo[d]thiazole structure have shown significant inhibitory effects against various bacterial strains, indicating that this compound may exhibit similar properties.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may possess similar effects, warranting further investigation.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic applications as well as for treating hyperpigmentation disorders. Compounds structurally related to this compound have been shown to act as competitive inhibitors of tyrosinase. For example, derivatives with piperazine rings exhibited IC50 values in the low micromolar range against Agaricus bisporus tyrosinase .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited notable antibacterial activity, suggesting a mechanism involving disruption of cell wall synthesis or function.
Study 2: Anticancer Potential
In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7) using compounds based on the piperazine framework. Results demonstrated significant cytotoxicity at concentrations below 10 µM, indicating that modifications to the phenylsulfonyl group could enhance activity. The study concluded that further optimization could lead to more potent anticancer agents.
Data Tables
Q & A
Basic: What are the key synthetic routes for preparing 1-(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone, and which reaction conditions are critical for achieving high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4,6-dimethylbenzo[d]thiazole-2-amine with piperazine derivatives, followed by sulfonylation of the ethanone intermediate. Critical steps include:
- Amine-thiazole coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Sulfonylation : Reaction with phenylsulfonyl chloride in dichloromethane under nitrogen, requiring controlled addition to avoid exothermic decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Optimization Factors : Temperature control during exothermic steps, solvent selection (e.g., DMF for solubility vs. DCM for sulfonylation), and stoichiometric excess of sulfonylating agents (1.2–1.5 eq) .
Basic: How is the compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), benzothiazole protons (δ 7.2–8.1 ppm), and sulfonyl group (δ 7.5–7.8 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ~470–500 (exact mass depends on isotopic composition) confirm the molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>95%) .
Data Interpretation : Discrepancies in integration ratios (e.g., piperazine CH vs. methyl groups) may indicate rotational conformers, resolved by variable-temperature NMR .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., piperazine ring puckering) or overlapping signals. Strategies include:
- VT-NMR : Conduct H NMR at temperatures ranging from 25°C to 60°C to coalesce split signals from conformational exchange .
- 2D Techniques : HSQC and HMBC correlations map C–H connectivity, distinguishing benzothiazole C-2 (δ 165 ppm) from sulfonyl-attached carbons .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous NOEs or rotational barriers, as demonstrated for analogous piperazine-benzothiazole hybrids .
Advanced: What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic sites (e.g., sulfonyl group’s S=O orbitals) for nucleophilic attack .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT receptors, leveraging the piperazine moiety’s flexibility for binding pocket adaptation .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds between sulfonyl oxygen and active-site residues .
Advanced: How do structural modifications (e.g., substituent variation on benzothiazole or sulfonyl groups) impact biological activity?
Methodological Answer:
- Benzothiazole Methyl Groups : 4,6-Dimethyl substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted studies .
- Sulfonyl Group : Phenylsulfonyl derivatives show higher metabolic stability compared to alkylsulfonyl analogs (t > 6h in hepatic microsomes) .
- Piperazine Substitution : N-Methylation reduces off-target binding to sigma receptors while retaining affinity for dopamine D2-like receptors .
Screening Workflow :
In vitro assays : Radioligand binding (IC values for receptor subtypes).
ADME-Tox : CYP450 inhibition screening and plasma protein binding assays .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Desiccated at -20°C under argon to prevent hydrolysis of the sulfonyl group .
- Stability : Stable in solid form for >12 months; in DMSO stock solutions (<1% water), stability decreases after 3 months (HPLC monitoring recommended) .
Advanced: How can researchers address low yields in the final sulfonylation step?
Methodological Answer:
Low yields (<50%) often result from:
- Moisture Sensitivity : Use of molecular sieves (3Å) in reaction mixtures to scavenge water .
- Side Reactions : Competing N-sulfonylation of piperazine can be suppressed by pre-activating the ethanone intermediate with TEA (3 eq) .
- Workup Optimization : Quench with ice-cold water to precipitate the product, minimizing solubility losses .
Advanced: What in vitro models are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Receptor Binding Assays : Radiolabeled [H]spiperone for dopamine D2/D3 receptor affinity (K < 100 nM indicates therapeutic potential) .
- Cell Viability : MTT assays on HEK293 or SH-SY5Y cells to rule out cytotoxicity (IC > 50 μM preferred) .
- Metabolic Stability : Incubation with human liver microsomes (HLM) to estimate intrinsic clearance (Cl < 15 μL/min/mg desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
